molecular formula C12H18N4O3 B2854747 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide CAS No. 1209586-39-9

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide

Cat. No. B2854747
CAS RN: 1209586-39-9
M. Wt: 266.301
InChI Key: WLVJJZXNBSXBTA-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.301. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for its efficacy against viral infections, potentially contributing to the development of new antiviral drugs.

Anti-inflammatory and Analgesic Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities comparable to established drugs like indomethacin and celecoxib . Research into the specific applications of our compound in this area could lead to new treatments for conditions characterized by inflammation and pain.

Anticancer Potential

The indole scaffold is present in many synthetic drug molecules, which have shown promise in treating cancer . By binding with high affinity to multiple receptors, indole derivatives can interfere with cancer cell proliferation and survival.

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial properties, which could be beneficial in combating bacterial infections . Further research into our compound could uncover new antimicrobial agents, particularly useful in an era of increasing antibiotic resistance.

Antidiabetic Effects

Research has indicated that indole derivatives may have applications in managing diabetes . The compound could be investigated for its potential to modulate blood sugar levels or improve insulin sensitivity.

Antimalarial Activity

Given the historical significance of indole structures in antimalarial drugs, there is a possibility that our compound could contribute to the fight against malaria . Its efficacy against the Plasmodium species would be a key area of investigation.

Neuroprotective Effects

Indole derivatives have shown potential in neuroprotection, which could be relevant for diseases like Alzheimer’s and Parkinson’s . The compound’s ability to protect neuronal cells from damage or degeneration warrants further study.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone . Our compound could be explored for its effects on plant growth and development, possibly leading to applications in agriculture.

properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-4-19-6-9(18)13-11-10-7(2)5-8(17)14-12(10)16(3)15-11/h7H,4-6H2,1-3H3,(H,14,17)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVJJZXNBSXBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide

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